2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID

Description

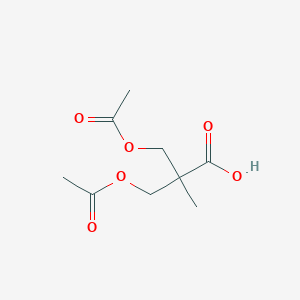

2,2-Bis-(acetoxymethyl)propionic acid is a branched-chain carboxylic acid derivative characterized by two acetoxymethyl (-CH₂OAc) groups attached to the central carbon of the propionic acid backbone. This structure imparts unique physicochemical properties, including enhanced solubility in organic solvents and reduced polarity compared to its hydroxylated analog, 2,2-bis(hydroxymethyl)propionic acid (DMPA) . The acetoxy groups render the compound hydrolytically sensitive, enabling controlled release of acetic acid under specific conditions, which is advantageous in polymer chemistry and controlled-release applications.

Properties

IUPAC Name |

3-acetyloxy-2-(acetyloxymethyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-6(10)14-4-9(3,8(12)13)5-15-7(2)11/h4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZAEPCZSVMOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(COC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625749 | |

| Record name | 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17872-58-1 | |

| Record name | 3-(Acetyloxy)-2-[(acetyloxy)methyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Oxidation Method

This method involves the base-catalyzed condensation of formaldehyde with propionaldehyde, followed by oxidation of the resulting 2,2-dimethylolpropionaldehyde (DMPA) to bis-MPA. As detailed in patent US6072082A, the reaction proceeds via the following steps:

-

Condensation : Propionaldehyde reacts with formaldehyde in the presence of a base (e.g., sodium hydroxide) to form DMPA:

Side products like 2-substituted acrolein may form but are recycled via additional formaldehyde condensation.

-

Oxidation : DMPA is oxidized to bis-MPA using strong oxidizing agents (e.g., hydrogen peroxide, nitric acid) or catalytic electrochemical methods. Patent US6072082A emphasizes the use of a Ti/SnO₂ + Sb₂O₄/PbO₂ electrode for electrochemical oxidation in sulfuric acid, achieving a diffusion-controlled irreversible reaction.

Key Data :

Direct Carboxylation of Trimethylolpropane

An alternative route involves carboxylating trimethylolpropane (TMP) via the Koch-Haaf reaction. However, this method is less prevalent due to harsh reaction conditions (e.g., sulfuric acid at 100°C) and lower selectivity.

Acetylation of Bis-MPA to this compound

The acetylation of bis-MPA introduces acetoxymethyl groups via esterification. This step is critical for enhancing the compound’s stability and reactivity in polymer applications.

Acetic Anhydride-Mediated Acetylation

The most common method involves reacting bis-MPA with acetic anhydride in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). The reaction proceeds as follows:

Optimization Parameters :

-

Catalyst : p-Toluenesulfonic acid (0.5–1.0 mol%) improves reaction rate and yield.

-

Solvent : Aromatic solvents (e.g., toluene) facilitate azeotropic removal of water, driving the reaction to completion.

-

Temperature : Reflux conditions (110–140°C) ensure complete acetylation within 4–6 hours.

Example Protocol :

Acetyl Chloride in Pyridine

For lab-scale synthesis, acetyl chloride in pyridine offers a milder alternative. Pyridine acts as both a base and solvent, neutralizing HCl byproducts:

Advantages :

Comparative Analysis of Acetylation Methods

| Parameter | Acetic Anhydride Method | Acetyl Chloride Method |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid | Pyridine |

| Solvent | Toluene | Pyridine |

| Temperature | 110–140°C | 25–40°C |

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 85–90% | 90–95% |

| Scalability | Industrial | Lab-scale |

Key Insights :

-

Industrial processes favor acetic anhydride due to lower cost and faster kinetics.

-

Acetyl chloride is preferred for small-scale synthesis requiring high purity.

Challenges and Mitigation Strategies

Incomplete Acetylation

Residual hydroxyl groups may persist due to steric hindrance. Solutions include:

Hydrolysis of Acetoxy Groups

Moisture exposure during storage can revert acetoxymethyl groups to hydroxyls. Mitigation involves:

Industrial Applications and Case Studies

Chemical Reactions Analysis

Types of Reactions

2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID undergoes various chemical reactions, including:

Esterification: The compound can form esters with alcohols in the presence of acidic catalysts.

Hydrolysis: The ester groups can be hydrolyzed to yield 2,2-bis(hydroxymethyl)propionic acid and acetic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Esterification: Acetic anhydride or acetyl chloride with sulfuric acid as a catalyst.

Hydrolysis: Aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: 2,2-bis(hydroxymethyl)propionic acid and acetic acid.

Esterification: Various esters depending on the alcohol used in the reaction.

Scientific Research Applications

2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of hyperbranched polymers and dendrimers. These polymers have unique properties, such as low viscosity and high solubility, making them useful in coatings, adhesives, and nanomaterials.

Biology: The compound is employed in the development of drug delivery systems, particularly for encapsulating hydrophobic drugs. Its ability to form dendritic structures enhances the solubility and bioavailability of these drugs.

Industry: It is used in the production of waterborne polyesters, alkyd resins, and aqueous epoxy resins.

Mechanism of Action

The mechanism of action of 2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID primarily involves its ability to form ester bonds and participate in polymerization reactions. The acetoxymethyl groups can undergo hydrolysis to release acetic acid and form hydroxyl groups, which can further react to form complex polymeric structures . These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

2,2-Bis(hydroxymethyl)propionic acid (DMPA)

- Molecular Formula : C₅H₁₀O₅

- Functional Groups : Two hydroxymethyl (-CH₂OH) groups.

- Key Differences : DMPA lacks the acetylated ester groups, making it more hydrophilic and reactive in polycondensation reactions. It is extensively used in waterborne polyurethanes due to its ability to stabilize emulsions .

- Toxicity: Limited acute toxicity data, but classified as less hazardous due to absence of halogen or aromatic substituents.

2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP)

- Molecular Formula : C₁₀H₁₁ClO₃

- Functional Groups: Phenoxy and chloro substituents.

- Key Differences: MCPP is a phenoxy herbicide with herbicidal activity, contrasting sharply with the non-pesticidal applications of 2,2-bis-(acetoxymethyl)propionic acid. Its chlorinated aromatic ring enhances environmental persistence and toxicity .

- Toxicity : Classified as Health Hazard 3 (severe) with risks of reproductive harm and sensitization. Requires stringent workplace controls (e.g., ventilation, PPE) .

2,2-Bis(4-hydroxyphenyl)propanoic acid

- Molecular Formula : C₁₅H₁₄O₄

- Functional Groups : Two para-hydroxyphenyl groups.

- Key Differences: The aromatic hydroxyl groups confer UV stability and rigidity, making this compound suitable for high-performance polymers. Unlike this compound, it exhibits estrogenic activity due to its bisphenol-like structure .

Physicochemical Properties

Toxicity and Handling

- This compound : Expected to have moderate toxicity due to acetic acid release upon hydrolysis. Requires standard ester-handling precautions (gloves, eye protection).

- MCPP : High toxicity (Health Hazard 3) with OSHA-mandated controls: airborne monitoring, emergency showers, and restricted access .

Research Findings and Gaps

- Hydrolytic Behavior : this compound’s ester groups hydrolyze in alkaline conditions, releasing acetic acid. This property is understudied but critical for environmental and biomedical applications.

- Comparative Toxicity: MCPP’s chlorinated structure correlates with higher ecotoxicity compared to non-halogenated analogs .

- Data Limitations : Thermal decomposition profiles and ecotoxicological data for this compound are absent in current literature.

Biological Activity

2,2-BIS-(ACETOXYMETHYL)PROPIONIC ACID, also known as bis-acetoxymethylpropionic acid, is a compound with significant biological activity that has garnered attention in various fields such as medicinal chemistry, biochemistry, and industrial applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₈O₄

- Molecular Weight : 186.24 g/mol

- CAS Number : 17872-58-1

The compound features two acetoxymethyl groups attached to a propionic acid backbone, which contributes to its reactivity and interaction with biological systems.

Target Interactions

Research indicates that this compound interacts with various proteins and enzymes through non-covalent interactions such as hydrogen bonding and van der Waals forces. This interaction can influence several biochemical pathways including:

- Cell Signaling : The compound may modulate signaling pathways that are crucial for cellular responses.

- Metabolism : It has potential effects on metabolic processes, possibly altering enzyme activities involved in metabolic pathways.

- Gene Expression : Changes in gene expression profiles have been observed in studies involving similar compounds.

Pharmacokinetics

The pharmacokinetic profile suggests that compounds with similar structures are generally well-absorbed and distributed throughout the body. They are metabolized by various enzymes and primarily excreted via urine, indicating a favorable absorption and elimination profile.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. This property is particularly significant for its potential use in pharmaceuticals and agrochemicals.

Anti-inflammatory Effects

There is emerging evidence suggesting that the compound may possess anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by inflammation.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) established. |

| Study 2 | Anti-inflammatory Effects | In vitro assays showed reduced levels of pro-inflammatory cytokines in treated cell lines. |

| Study 3 | Metabolic Pathway Interaction | Identified modulation of key metabolic enzymes, suggesting implications for metabolic disorders. |

Applications in Research and Industry

The compound's unique properties make it suitable for various applications:

- Pharmaceuticals : Potential use as an antimicrobial or anti-inflammatory agent.

- Agriculture : Development of agrochemicals that leverage its biological activity.

- Material Science : Utilization in the synthesis of polymers and other materials due to its chemical reactivity.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,2-Bis(acetoxymethyl)propionic acid in laboratory settings?

- Methodological Answer : For structurally similar propionic acid derivatives, safety protocols include:

- Engineering controls : Enclose processes in fume hoods to limit airborne exposure .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, indirect-vent goggles, and lab coats .

- Exposure monitoring : Use HEPA-filtered vacuums for cleanup and routine air sampling to ensure concentrations remain below occupational limits .

- Emergency measures : Install eyewash stations and showers, and enforce strict hygiene practices (e.g., no eating in labs, post-exposure decontamination) .

Q. How can researchers synthesize 2,2-Bis(acetoxymethyl)propionic acid with high purity?

- Methodological Answer : While direct synthesis methods are not explicitly documented, analogous routes for propionic acid derivatives suggest:

- Ester hydrolysis : React the methyl ester precursor with aqueous NaOH (1:1 molar ratio) at 50–60°C for 4–6 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or FT-IR for carboxylic acid peak emergence (~1700 cm⁻¹) .

- Purification : Recrystallize the product from ethanol/water (70:30) and confirm purity via HPLC (C18 column, 0.1% H₃PO₄ mobile phase, UV detection at 210 nm) .

Q. Which analytical techniques are essential for characterizing 2,2-Bis(acetoxymethyl)propionic acid?

- Methodological Answer : A multi-technique approach is recommended:

- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ solvent) to identify acetoxymethyl and carboxylic protons/carbons.

- Purity assessment : HPLC with UV detection (C18 column, 210 nm) and comparison to pharmaceutical-grade impurity standards (e.g., EP/USP monographs) .

- Mass verification : High-resolution mass spectrometry (HRMS) in negative ion mode to confirm molecular weight (expected [M-H]⁻: 247.082 g/mol) .

Advanced Research Questions

Q. How do storage conditions impact the stability of 2,2-Bis(acetoxymethyl)propionic acid, and what degradation products form?

- Methodological Answer :

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare against controls stored at 2–8°C under nitrogen .

- Degradation pathways : Hydrolysis of acetoxy groups under acidic/alkaline conditions may yield propionic acid and formaldehyde derivatives. LC-MS/MS can identify degradation markers (e.g., m/z 205 [M-CH₃COO]⁻) .

Q. What experimental designs are optimal for studying the biological activity of 2,2-Bis(acetoxymethyl)propionic acid?

- Methodological Answer :

- In vitro assays : Use a Completely Randomized Design (CRD) with triplicate cultures and dose ranges (0.1–1.0 mM). Include vehicle controls (e.g., DMSO ≤0.1%) and normalize data to cell viability (MTT assay) .

- Statistical analysis : Apply ANOVA with Tukey’s post-hoc test (p < 0.05) to assess dose-dependent effects. Address batch variability via block randomization .

Q. How can conflicting toxicity data for 2,2-Bis(acetoxymethyl)propionic acid be resolved?

- Methodological Answer :

- Standardize protocols : Reproduce studies using OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) .

- Impurity profiling : Compare LC-MS impurity fingerprints (e.g., residual solvents, ester byproducts) across batches to rule out contamination .

- Cross-model validation : Correlate in vitro cytotoxicity (IC₅₀) with in vivo LD₅₀ in rodent models, adjusting for metabolic differences .

Q. What strategies mitigate ester hydrolysis during long-term experiments with 2,2-Bis(acetoxymethyl)propionic acid?

- Methodological Answer :

- Buffering : Use phosphate buffer (pH 6.5–7.0) to minimize acid/base-catalyzed hydrolysis.

- Stabilizers : Add antioxidants (e.g., 0.01% BHT) to aqueous solutions and store aliquots at -20°C under argon .

- Real-time monitoring : Track hydrolysis via inline pH probes or periodic ¹H NMR (disappearance of acetoxy peaks at δ 2.0–2.2 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.